An In-depth Technical Guide to N-(2-Hydroxypropyl)ethylenediamine (CAS: 123-84-2)
An In-depth Technical Guide to N-(2-Hydroxypropyl)ethylenediamine (CAS: 123-84-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-(2-Hydroxypropyl)ethylenediamine, a versatile chemical intermediate with the CAS number 123-84-2. The document details its chemical and physical properties, synthesis, and key applications, particularly its role as a building block in the preparation of surfactants, chelating agents, and pharmaceuticals. While direct involvement in biological signaling pathways has not been identified in the reviewed literature, its utility as a precursor in the synthesis of bioactive molecules is highlighted. This guide includes structured data tables for easy reference, outlines a general experimental protocol for its synthesis, and presents a logical workflow for its preparation and key reactions.
Chemical and Physical Properties
N-(2-Hydroxypropyl)ethylenediamine is a colorless to pale yellow, hygroscopic liquid.[1] It is an organic compound containing both amine and hydroxyl functional groups, which contribute to its reactivity and solubility.[1] It is soluble in water and many organic solvents.[1]
Table 1: Chemical Identification
| Identifier | Value |
| CAS Number | 123-84-2 |
| Molecular Formula | C₅H₁₄N₂O |
| Molecular Weight | 118.18 g/mol |
| IUPAC Name | 1-((2-aminoethyl)amino)propan-2-ol |
| Synonyms | (2-Hydroxypropylamino)ethylamine, 1-{(2-Aminoethyl)Amino}-2-Propanol, N-(β-Hydroxypropyl)ethylenediamine[1] |
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Appearance | Colorless to light yellow liquid | [1] |
| Melting Point | -50 °C | ChemicalBook |
| Boiling Point | 112 °C @ 10 mmHg | ChemicalBook |
| Density | 0.99 g/cm³ | ChemicalBook |
| Flash Point | 94 °C | Hangzhou Ocean Chemical Co.,Ltd |
| Solubility | Soluble in water and many organic solvents | [1] |
Synthesis and Experimental Protocols
The primary industrial synthesis of N-(2-Hydroxypropyl)ethylenediamine involves the reaction of ethylenediamine with propylene oxide.[2][3][4] This reaction is a nucleophilic ring-opening of the epoxide by the amine. The reaction can proceed to yield mono-, di-, tri-, and tetra-substituted products.[4] Controlling the stoichiometry and reaction conditions is crucial for the selective synthesis of the mono-substituted product.
General Experimental Protocol for the Synthesis of N-(2-Hydroxypropyl)ethylenediamine
This protocol is a generalized procedure based on the known chemistry of amine-epoxide reactions. Optimization of reaction time, temperature, and molar ratios of reactants is recommended to achieve the desired selectivity for the mono-substituted product.
Materials:
-
Ethylenediamine
-
Propylene oxide
-
Methanol (or another suitable solvent)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, magnetic stir bar, and a dropping funnel, dissolve an excess of ethylenediamine in methanol. The use of excess ethylenediamine is crucial to favor the formation of the mono-adduct.
-
Cool the solution in an ice bath.
-
Slowly add propylene oxide (1 molar equivalent) to the cooled solution via the dropping funnel with continuous stirring. The reaction is exothermic, and maintaining a low temperature helps to control the reaction rate and selectivity.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for several hours to ensure complete reaction.
-
Monitor the reaction progress using a suitable analytical technique, such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent and excess ethylenediamine under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to isolate N-(2-Hydroxypropyl)ethylenediamine from any di- or higher-substituted byproducts.
Diagram 1: Synthesis Workflow
Caption: Workflow for the synthesis of N-(2-Hydroxypropyl)ethylenediamine.
Applications in Research and Drug Development
N-(2-Hydroxypropyl)ethylenediamine serves as a valuable building block in organic synthesis due to its bifunctional nature.
Chelating Agent
The presence of both amine and hydroxyl groups allows N-(2-Hydroxypropyl)ethylenediamine to act as a chelating agent, forming stable complexes with metal ions.[1] This property is utilized in various industrial applications.
Surfactant Synthesis
It is used as a precursor in the manufacturing of surfactants. The hydrophilic amine and hydroxyl groups combined with a lipophilic chain (which can be introduced by further reactions) impart amphiphilic properties to the resulting molecules.
Pharmaceutical Intermediate
N-(2-Hydroxypropyl)ethylenediamine is reported to be an intermediate in the synthesis of pharmaceuticals.[1] One notable example is its stated use in the production of pyrazinamide, an important antituberculosis drug.
Pyrazinamide Synthesis:
While a detailed, publicly available experimental protocol for the synthesis of pyrazinamide directly from N-(2-Hydroxypropyl)ethylenediamine is not readily found in peer-reviewed literature, a plausible synthetic route can be envisioned. The synthesis of the pyrazine ring often involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. It is conceivable that N-(2-Hydroxypropyl)ethylenediamine could be oxidized to the corresponding amino-ketone, which could then undergo self-condensation or reaction with another amine to form a dihydropyrazine intermediate. Subsequent oxidation would yield the pyrazine ring.
Diagram 2: Potential Role as a Chemical Intermediate
Caption: Applications of N-(2-Hydroxypropyl)ethylenediamine.
Biological Activity and Signaling Pathways
Based on a comprehensive review of the available scientific literature, there is no evidence to suggest that N-(2-Hydroxypropyl)ethylenediamine is directly involved in any specific biological signaling pathways. Its primary role in a biological context is as a building block for the synthesis of more complex, biologically active molecules. Its own biological activity is not well-characterized, and it is primarily considered a chemical intermediate.
Safety and Handling
N-(2-Hydroxypropyl)ethylenediamine may cause irritation to the skin and eyes.[1] It is recommended to handle this chemical in a well-ventilated area and to use appropriate personal protective equipment (PPE), including gloves and safety glasses. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
N-(2-Hydroxypropyl)ethylenediamine (CAS: 123-84-2) is a valuable and versatile chemical intermediate with applications spanning from industrial uses as a chelating agent and surfactant precursor to its role in pharmaceutical synthesis. While its direct biological activity and involvement in signaling pathways are not documented, its utility as a molecular scaffold for the construction of more complex molecules underscores its importance for researchers and professionals in drug development and chemical synthesis. The synthetic procedures for this compound are established, though careful control of reaction conditions is necessary to achieve selectivity.
